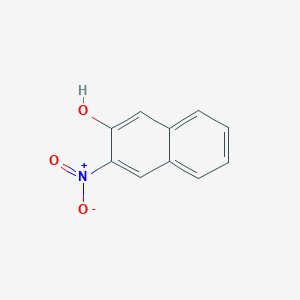

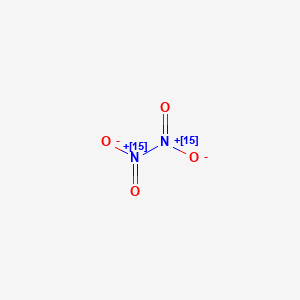

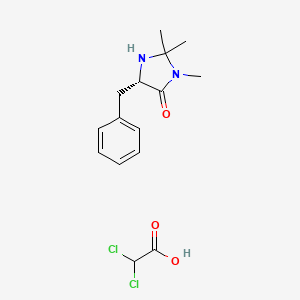

![molecular formula C14H17N3O2 B1627174 1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid CAS No. 904814-21-7](/img/structure/B1627174.png)

1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid

Overview

Description

“1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid” is a compound with the molecular formula C14H17N3O2 . It has a molecular weight of 259.30 g/mol . This compound is also known by other names such as “1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid” and "MFCD06660427" .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid”, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols are eco-friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis

The molecular structure of “1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid” can be represented by the InChI string "InChI=1S/C14H17N3O2/c18-14(19)11-4-7-16(8-5-11)10-12-9-15-13-3-1-2-6-17(12)13/h1-3,6,9,11H,4-5,7-8,10H2,(H,18,19)" . The compound has a complexity of 329 .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . It is proposed that the transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 57.8 Ų . The compound has a Heavy Atom Count of 19 .Scientific Research Applications

Synthetic Advancements

Fully Automated Continuous Flow Synthesis : The development of a continuous flow synthesis method for imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid represents a significant advancement. This method, applied to the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, demonstrates the efficiency and scalability of synthesizing highly functionalized imidazo[1,2-a] heterocycles without the isolation of intermediates (Herath, Dahl, & Cosford, 2010).

One-Pot Synthesis Techniques : A one-pot synthesis approach for imidazo[1,5-a]pyridines from carboxylic acid and 2-methylaminopyridines has been achieved, allowing the introduction of various substituents. This method utilizes propane phosphoric acid anhydride, demonstrating the versatility in synthesizing imidazo[1,5-a]pyridines with different functional groups (Crawforth & Paoletti, 2009).

N-Heterocyclic Carbenes

Versatile Architecture for Stable N-Heterocyclic Carbenes : The imidazo[1,5-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes. The synthesis and characterization of Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes (ImPy) and derivatives, including mesoionic carbene, underscore the architectural flexibility of imidazo[1,5-a]pyridine for creating stable carbenes (Alcarazo et al., 2005).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, aiming to improve the ecological impact of the classical schemes .

properties

IUPAC Name |

1-(imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c18-14(19)11-4-7-16(8-5-11)10-12-9-15-13-3-1-2-6-17(12)13/h1-3,6,9,11H,4-5,7-8,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMMSEUQRQUZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CN=C3N2C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587668 | |

| Record name | 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid | |

CAS RN |

904814-21-7 | |

| Record name | 1-[(Imidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Boc-amino)-1-[furan-2-yl(2-hydroxyphenyl)methyl]piperidine](/img/structure/B1627099.png)

![[2,7-Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-9H-fluoren-9-yl]methyl carbonochloridate](/img/structure/B1627102.png)

![4-[3-(Perfluorooctyl)-1-propyloxy]benzyl alcohol](/img/structure/B1627104.png)

![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B1627110.png)

![2,5-Bis[2-(N,N-diethylamino)-ethoxy]-1,4-dibromobenzene](/img/no-structure.png)